![molecular formula C9H17NO2 B039968 tert-Butyl (1S)-1-methylprop-2-enylcarbamate CAS No. 115378-33-1](/img/structure/B39968.png)
tert-Butyl (1S)-1-methylprop-2-enylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate, also known as tBoc, is a chemical compound used in various scientific research applications. It is a carbamate derivative that is commonly used as a protecting group for amino acids during peptide synthesis. This compound is widely used due to its stability, ease of removal, and compatibility with various chemical reactions.
Wirkmechanismus
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate acts as a protecting group for amino acids by forming a reversible covalent bond with the amine group of the amino acid. This bond prevents unwanted reactions during peptide synthesis. The protecting group can be removed using mild acidic conditions, such as trifluoroacetic acid, to regenerate the free amine group.
Biochemical and Physiological Effects:
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-Butyl (1S)-1-methylprop-2-enylcarbamate in lab experiments include its stability, ease of removal, and compatibility with various chemical reactions. However, the limitations of using tert-Butyl (1S)-1-methylprop-2-enylcarbamate include the need for additional steps to remove the protecting group, which can increase the complexity and duration of the synthesis process.
Zukünftige Richtungen
1. Development of new protecting groups with improved stability and ease of removal.
2. Investigation of the use of tert-Butyl (1S)-1-methylprop-2-enylcarbamate in the synthesis of complex peptides and proteins.
3. Optimization of the synthesis process to increase the yield of desired products.
4. Exploration of the use of tert-Butyl (1S)-1-methylprop-2-enylcarbamate in the synthesis of novel pharmaceuticals and agrochemicals.
Synthesemethoden
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate can be synthesized using several methods. One of the most common methods is the reaction of tert-butyl chloroformate with (1S)-1-methylprop-2-enylamine. This reaction produces tert-Butyl (1S)-1-methylprop-2-enylcarbamate and hydrogen chloride gas as a byproduct. The purity of the synthesized product can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate is commonly used in peptide synthesis as a protecting group for amino acids. It is used to prevent unwanted reactions during the synthesis process and to increase the yield of the desired peptide. Additionally, tert-Butyl (1S)-1-methylprop-2-enylcarbamate is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Eigenschaften
CAS-Nummer |
115378-33-1 |
---|---|
Produktname |
tert-Butyl (1S)-1-methylprop-2-enylcarbamate |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-but-3-en-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
KIFRIUDSLUQLOC-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C=C)NC(=O)OC(C)(C)C |
SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, [(1S)-1-methyl-2-propenyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.